N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide
Description
N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide is a fluorinated acetamide derivative characterized by a 2,4-difluorophenylamine group linked to a 2,2-difluoro-2-(4-fluorophenoxy)acetamide backbone. Its molecular formula is C₁₄H₈F₅NO₂, with a molar mass of 325.22 g/mol. The compound features three distinct fluorine substitutions: two on the acetamide’s α-carbon, one on the phenoxy ring (para position), and two on the aniline moiety (positions 2 and 4). This trifluorinated structure enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for applications in medicinal chemistry and agrochemicals .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO2/c15-8-1-4-10(5-2-8)22-14(18,19)13(21)20-12-6-3-9(16)7-11(12)17/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQNUIZYKFMWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide is a fluorinated compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on a comprehensive analysis of available literature.
Chemical Structure and Properties
The chemical formula of this compound is C₁₄H₈F₅NO₂. It features multiple fluorine substituents that contribute to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, potentially leading to improved pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Weight | 299.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | Not specified |
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate fluorinated phenols with acetamides. The synthetic route typically employs standard organic chemistry techniques such as condensation reactions and purification methods like crystallization or chromatography.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Potential
Research has also explored the anticancer activity of this compound. In cellular assays, it has shown inhibitory effects on cancer cell proliferation, particularly in breast and prostate cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxicity in breast cancer cell lines (MCF-7).
- Method : MTT assay was used to measure cell viability.
- Results : A dose-dependent decrease in viability was observed with an IC50 value indicating potent anticancer effects.
Comparison with Similar Compounds
Key Observations:
- Fluorine vs. Chlorine : Chlorine substituents (e.g., in and ) increase molecular weight and electron-withdrawing effects but reduce metabolic stability due to slower enzymatic cleavage .
- Methoxy Substitution : Methoxy groups () improve aqueous solubility but hinder membrane penetration, limiting bioavailability compared to fluorinated analogs .
- Positional Effects: The 2,4-difluorophenyl group in the target compound optimizes steric and electronic interactions, as seen in its superior antifungal activity compared to mono-fluorinated derivatives .
Antifungal and Herbicidal Potency
- Target Compound: Demonstrates IC₅₀ values of 12.3 μM against Candida albicans due to fluorine-enhanced binding to fungal lanosterol demethylase .
- 4-Chloro Analog () : Shows reduced antifungal activity (IC₅₀ = 28.7 μM) due to weaker hydrogen-bonding capacity of Cl vs. F .
- Auxin Mimetics (): WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) shares structural motifs with the target compound but exhibits herbicidal activity via auxin receptor binding, highlighting the role of phenoxy substituents in agrochemical design .
Pharmacokinetic Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
